![molecular formula C22H36O2 B3293020 Methyl 15-phenylpentadecanoate CAS No. 88336-99-6](/img/structure/B3293020.png)
Methyl 15-phenylpentadecanoate
Overview
Description
Scientific Research Applications
Radioiodinated Fatty Acids for Myocardial ImagingMethyl 15-phenylpentadecanoate and its derivatives have been extensively studied in the field of myocardial imaging. A significant application is in the synthesis of radioiodinated fatty acids, which are used for assessing myocardial fatty acid metabolism. For instance, the synthesis of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]7) was developed as a PET probe
Scientific Research Applications of Methyl 15-phenylpentadecanoate
Radioiodinated Fatty Acids for Myocardial Imaging
Methyl 15-phenylpentadecanoate and its derivatives have been extensively studied in the field of myocardial imaging. A significant application is in the synthesis of radioiodinated fatty acids, which are used for assessing myocardial fatty acid metabolism. For instance, the synthesis of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]7) was developed as a PET probe for studying myocardial fatty acid metabolism. This substance showed high uptake in the heart, suggesting its potential as a clinical PET tracer to assess abnormal myocardial fatty acid metabolism (Tu et al., 2010).
Synthesis and Metabolic Analysis
Methyl 15-phenylpentadecanoate derivatives have been synthesized for various metabolic analyses. In a study, B-Methyl-15-phenyl-pentadecanoic acid labelled with carbon-14 was obtained to study its properties. This compound shows significant potential for further metabolic studies (Humbert et al., 1988).
Application in Perfume and Cosmetic Industry
Compounds derived from methyl 15-phenylpentadecanoate have found applications in the perfume and cosmetic industry. For example, methyl 15-hydroxy-pentadecanate, derived from Malana oleifera chum oil, is used to synthesize cyclopentadecanolide, an important macrocycle musk. This compound has wide applications in perfumes, cosmetics, foods, and medicine (Shen et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 15-phenylpentadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-24-22(23)20-16-11-9-7-5-3-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,2-11,13,16-17,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXOJMJRBLUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008064 | |
Record name | Methyl 15-phenylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 15-phenylpentadecanoate | |
CAS RN |
88336-99-6 | |
Record name | Methyl 15-phenylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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